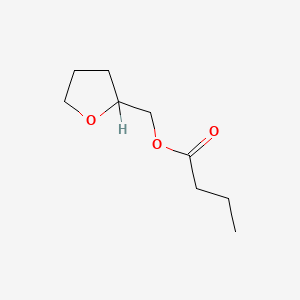

Tetrahydrofurfuryl butyrate

Description

Historical Context and Discovery in Ester Chemistry

The precise date of the first synthesis of tetrahydrofurfuryl butyrate (B1204436) is not prominently documented. However, its origins can be traced to the broader history of furan (B31954) chemistry and the development of synthetic flavors and fragrances. Furfural (B47365), the precursor to tetrahydrofurfuryl alcohol, was first isolated in 1821 by the German chemist Johann Wolfgang Döbereiner. atamanchemicals.comwikipedia.org It took nearly a century for furfural to be commercially produced, with the Quaker Oats Company initiating mass production from oat hulls in 1922. atamanchemicals.comwikipedia.org

The hydrogenation of furfuryl alcohol to produce tetrahydrofurfuryl alcohol became a key industrial process, with derivatives of tetrahydrofurfuryl alcohol gaining popularity as versatile, non-oil-based industrial solvents and chemical precursors over the last four decades. usda.gov The flavor and fragrance industry, which saw the rise of synthetic esters in the mid-19th century, provided a fertile ground for the exploration of compounds like tetrahydrofurfuryl butyrate. wiley-vch.de The synthesis of the first artificial "aroma oils," composed of lower molecular weight fatty acid esters, began between 1845 and 1850. wiley-vch.de Given this timeline, it is plausible that this compound was first synthesized and investigated for its aromatic properties in the early to mid-20th century, following the commercial availability of its parent alcohol.

Significance and Research Trajectory of this compound

The significance of this compound in research has evolved over time, expanding from its initial applications in the flavor and fragrance industry to more specialized areas of chemical science.

Initially, its appeal lay in its sensory characteristics. It is described as having a heavy, sweet odor reminiscent of apricot and pineapple, with a sweet, fruity flavor at low concentrations. chemicalbook.com This has led to its use in fruit flavor compositions, often as a fixative for more volatile esters. chemicalbook.com

More recently, the research trajectory has shifted towards "green chemistry" and sustainable processes. The biocatalytic synthesis of this compound using immobilized lipases has been a significant area of investigation. begellhouse.commdpi.com This approach is favored over traditional chemical synthesis due to its high specificity, milder reaction conditions, and reduced environmental impact. begellhouse.com Researchers have systematically studied the kinetics of its enzymatic synthesis and hydrolysis, contributing to a deeper understanding of biocatalysis in non-aqueous media. researchgate.net

Beyond synthesis, the applications of this compound have diversified. Recent studies have explored its use as an eco-friendly collector in the flotation of low-rank coal, where it has shown superior performance compared to traditional reagents. mdpi.com Its properties as a solvent and its potential as a pharmaceutical intermediate continue to be of interest. ontosight.ai

Current State of Academic Inquiry into this compound

Current academic inquiry into this compound is characterized by a focus on sustainable synthesis and novel applications. The enzymatic synthesis of flavor esters, including this compound, remains a prominent research theme, with ongoing efforts to improve enzyme stability and reaction efficiency. acs.orgnih.gov The use of immobilized lipases, such as Novozym 435, is well-established for the synthesis of this ester.

A notable recent development is the investigation of tetrahydrofurfuryl esters as green collectors in mineral flotation. A 2023 study highlighted that among several tetrahydrofuryl esters, this compound exhibited the best performance in enhancing the flotation of low-rank coal. mdpi.com This suggests a promising new application for this compound in the materials and mining sectors.

Furthermore, the broader class of tetrahydrofurfuryl esters is being explored for their potential as bio-based plasticizers and as components in the development of new organic nitrates for pharmaceutical applications. mdpi.com The ongoing research underscores the versatility of the tetrahydrofurfuryl moiety and the continued relevance of its esters in modern chemical research.

Research Findings on this compound Synthesis

The enzymatic synthesis of this compound has been a subject of detailed kinetic studies. The following table summarizes key findings from research on its synthesis via esterification and transesterification.

| Reaction Type | Reactants | Catalyst | Key Findings |

| Esterification | Tetrahydrofurfuryl alcohol and Butyric acid | Immobilized lipase (B570770) (Novozym 435) | This method is considered superior to transesterification due to the absence of inhibition by products. |

| Transesterification | Tetrahydrofurfuryl alcohol and Ethyl butyrate | Immobilized lipase (Novozym 435) | The reaction is inhibited by both the reactants and the products. |

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVDLFOAZNCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862877 | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.013 | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2217-33-6, 92345-48-7 | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tetrahydro-2-furyl)methyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Kinetics

Enzymatic Synthesis Pathways

The enzymatic synthesis of tetrahydrofurfuryl butyrate (B1204436) primarily involves the use of lipases, which are versatile biocatalysts. These enzymes facilitate both esterification and transesterification reactions under mild conditions, leading to the formation of the desired ester.

Lipase-Catalyzed Esterification of Tetrahydrofurfuryl Alcohol and Butyric Acid

The direct esterification of tetrahydrofurfuryl alcohol with butyric acid is a common and effective method for producing tetrahydrofurfuryl butyrate. This reaction is catalyzed by lipases, which have demonstrated high efficiency and selectivity.

A critical step in developing an efficient enzymatic process is the selection of the most suitable lipase (B570770). A variety of lipases have been screened for their catalytic activity in the synthesis of this compound. Among those tested, Novozym 435, an immobilized lipase B from Candida antarctica, has consistently been identified as the most effective catalyst for both esterification and transesterification at 30°C. researchgate.net Other lipases, such as Lipozyme IM 20, Pseudomonas species lipase, and Candida rugosa lipase, have also been evaluated, but Novozym 435 generally exhibits superior performance in terms of conversion and reaction rate. researchgate.net The choice of enzyme is paramount, as different lipases can show varying degrees of activity and stability under specific reaction conditions. nih.gov

Table 1: Screening of Various Immobilized Lipases for this compound Synthesis

| Lipase | Support Material | Relative Activity (%) |

| Novozym 435 | Macroporous acrylic resin | 100 |

| Lipozyme IM 20 | Not specified | Lower than Novozym 435 |

| Pseudomonas species lipase | Toyonite | Lower than Novozym 435 |

| Candida rugosa lipase | Polypropylene, egg shells, celite | Lower than Novozym 435 |

This table is a representation of findings from a comparative study. researchgate.net

The efficiency of the lipase-catalyzed esterification is significantly influenced by several reaction parameters. Optimizing these parameters is crucial for maximizing the yield of this compound.

Enzyme Loading: The concentration of the enzyme plays a direct role in the reaction rate. An increase in enzyme loading generally leads to a higher conversion rate due to the greater availability of active sites. researchgate.netresearchgate.net However, beyond a certain point, the increase in rate may become less significant. researchgate.net For instance, in the synthesis of butyl butyrate, the initial rate increased sharply up to a certain enzyme loading, after which further addition had a diminished effect. researchgate.net

Temperature: Temperature affects both the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation if they exceed the optimal range. researchgate.netscirp.org The optimal temperature for the synthesis of this compound using Novozym 435 was found to be 40°C. researchgate.net

Agitation Speed: Adequate mixing is necessary to overcome mass transfer limitations between the substrates and the immobilized enzyme. researchgate.netscirp.org The reaction rate tends to increase with agitation speed up to a point where external mass transfer resistance is minimized. researchgate.netscirp.org

Solvent Systems: The choice of solvent can impact enzyme activity and the solubility of substrates and products. researchgate.netacs.org While various organic solvents can be used, there is a growing interest in solvent-free systems to enhance the green credentials of the process. The use of non-aqueous media is common in enzymatic synthesis to shift the reaction equilibrium towards ester formation. researchgate.net

Table 2: Influence of Reaction Parameters on Esterification

| Parameter | Effect on Reaction Rate | Optimal Condition Example (Not specific to THFB) |

| Enzyme Loading | Increases with concentration up to a point | 3% (w/w) for butyl butyrate esterification researchgate.net |

| Temperature | Increases to an optimum, then decreases | 50°C for cinnamyl butyrate synthesis nih.gov |

| Agitation Speed | Increases to a plateau | 250 rpm for cinnamyl butyrate synthesis nih.gov |

| Molar Ratio | Affects equilibrium conversion | 1:2 (acid:alcohol) for cinnamyl butyrate nih.gov |

Performing the enzymatic synthesis of this compound in a solvent-free system offers several advantages, including reduced environmental impact, lower costs, and easier product separation. scirp.orgoalib.com In such systems, the reactants themselves act as the reaction medium. The kinetics of esterification in a solvent-free system using immobilized Candida antarctica lipase B for another ester, furfuryl alcohol and castor oil fatty acid, has been successfully modeled, indicating the feasibility and efficiency of this approach. researchgate.net The solvent-free synthesis of other flavor esters, such as neryl acetate (B1210297), using Novozym 435 has also been optimized, achieving high conversion rates. scirp.orgoalib.com

Lipase-Catalyzed Transesterification Reactions

An alternative enzymatic route to this compound is through transesterification. This process involves the reaction of tetrahydrofurfuryl alcohol with an existing ester, typically a short-chain alkyl butyrate.

The transesterification of tetrahydrofurfuryl alcohol with ethyl butyrate is a viable method for producing this compound. researchgate.net This reaction is also effectively catalyzed by lipases, with Novozym 435 again proving to be a highly efficient biocatalyst. researchgate.net The reaction mechanism for lipase-catalyzed transesterification is often described by a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (ethyl butyrate) to form an acyl-enzyme intermediate, releasing ethanol. Subsequently, the alcohol substrate (tetrahydrofurfuryl alcohol) reacts with this intermediate to form the final ester product (this compound). researchgate.netnih.gov However, studies have shown that the transesterification reaction can suffer from inhibition by both the substrates and the products, which can make the esterification route a more favorable method for the synthesis of this compound. researchgate.net

Substrate and Product Inhibition Studies

Enzymatic reactions for the synthesis of this compound can be subject to inhibition by both the substrates (tetrahydrofurfuryl alcohol and the acyl donor) and the products (this compound and the co-product). researchgate.net This inhibition can significantly affect the reaction rate and the final conversion.

In the esterification of THFA with butyric acid catalyzed by Novozym 435, inhibition by the substrate THFA has been observed. researchgate.net Similarly, in transesterification reactions, inhibition by both the alcohol and the ester substrate can occur. For instance, in the synthesis of ethyl butyrate, competitive inhibition by both butyric acid and ethyl caprate was noted. nih.gov Studies on other esterification systems have also shown that the acid substrate, such as acetic acid, can cause strong inhibition of the enzyme's activity, particularly at high concentrations. doi.org

Product inhibition is also a significant factor. In the transesterification of THFA with ethyl butyrate, inhibition was observed not only by the substrates but also by both products, this compound (THFB) and ethanol. researchgate.net This extensive product inhibition can make transesterification a less favorable method compared to direct esterification where product inhibition might be less severe. researchgate.net The mechanisms of product inhibition can be varied, including the product binding to the enzyme's active site or causing changes in the reaction medium that affect enzyme stability and activity. tudelft.nl In some systems, the removal of a co-product, like the volatile acetaldehyde (B116499) from vinyl esters, can mitigate product inhibition and shift the equilibrium towards product formation.

Kinetic Modeling of Enzymatic Processes

To describe and predict the behavior of the enzymatic synthesis of this compound, various kinetic models have been proposed. These models are essential for understanding the reaction mechanism, determining the influence of different parameters, and simulating the process for optimization.

Ping-Pong Bi-Bi Mechanism

The Ping-Pong Bi-Bi mechanism is a widely accepted model for lipase-catalyzed reactions involving two substrates and two products. researchgate.netcore.ac.uk In this non-sequential mechanism, the first substrate binds to the enzyme, and a product is released before the second substrate binds. researchgate.net

For the synthesis of this compound, the Ping-Pong Bi-Bi mechanism has been successfully applied to model both esterification and transesterification reactions. researchgate.net In the case of the esterification of THFA with butyric acid, the data fits a Ping-Pong Bi-Bi model with inhibition by the substrate THFA. researchgate.net For the transesterification reaction with ethyl butyrate, a more complex Ping-Pong Bi-Bi mechanism with inhibition by both substrates (THFA and ethyl butyrate) and both products (this compound and ethanol) was found to be valid. researchgate.net The general applicability of this model is supported by numerous studies on the synthesis of other flavor esters. nih.gov

Ternary Complex Mechanism with Inhibition

An alternative to the Ping-Pong Bi-Bi mechanism is the Ternary Complex mechanism, which involves the formation of a complex between the enzyme and both substrate molecules before any product is released. scirp.org This mechanism can also account for substrate inhibition.

In the context of enzymatic ester synthesis, a Ternary Complex mechanism with inhibition by the acyl donor has been observed. For example, in the synthesis of neryl acetate using ethyl acetate as the acyl donor, the reaction was found to follow a ternary complex mechanism with inhibition by ethyl acetate. scirp.orgoalib.com Similarly, in a study on the chemoselective acetylation of 2-aminophenol, the reaction mechanism was predicted to be a ternary complex model with inhibition by vinyl acetate, based on Lineweaver-Burk plots. acs.orgresearchgate.net While less commonly cited for this compound synthesis than the Ping-Pong Bi-Bi model, the Ternary Complex mechanism provides an alternative framework for understanding the kinetics, especially when using activated acyl donors like vinyl esters.

Estimation of Kinetic Parameters

The development of a robust kinetic model requires the accurate estimation of its parameters, such as the maximum reaction velocity (Vmax), Michaelis-Menten constants (Km), and inhibition constants (Ki). These parameters are typically determined by fitting the proposed model to experimental data obtained under various reaction conditions.

For the enzymatic synthesis of this compound catalyzed by Novozym 435, kinetic parameters have been deduced from the Ping-Pong Bi-Bi models. researchgate.net The estimation process often involves non-linear regression analysis of initial rate data collected at different substrate concentrations. nih.gov For example, in the synthesis of ethyl butyrate, kinetic constants were computed by fitting experimental data to a Michaelis-Menten equation incorporating a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. nih.gov The values of these parameters provide quantitative insights into the enzyme's affinity for its substrates and the severity of inhibition.

The following table presents a conceptual representation of the types of kinetic parameters estimated in such studies.

| Parameter | Description | Typical Range of Values (Conceptual) |

| Vmax | Maximum reaction rate | Varies based on enzyme concentration and activity |

| Km (THFA) | Michaelis constant for Tetrahydrofurfuryl alcohol | mM |

| Km (Acyl Donor) | Michaelis constant for the acyl donor | mM |

| Ki (THFA) | Inhibition constant for Tetrahydrofurfuryl alcohol | mM |

| Ki (Acyl Donor) | Inhibition constant for the acyl donor | mM |

| Ki (THFB) | Inhibition constant for this compound | mM |

| Ki (Co-product) | Inhibition constant for the co-product (e.g., ethanol) | mM |

Note: The specific values for these parameters are highly dependent on the specific reaction conditions, enzyme, and substrates used and are determined experimentally in the cited literature.

Simulation of Conversions

Once the kinetic model has been established and its parameters estimated, it can be used to simulate the reaction progress over time. These simulations are valuable for predicting the conversion of substrates to products under different operational conditions, thereby aiding in the optimization of the synthesis process.

In the study of this compound synthesis, the kinetic parameters derived from the Ping-Pong Bi-Bi models were used to simulate the conversion profiles. researchgate.net The simulated conversions showed good agreement with the experimentally obtained values, validating the proposed kinetic models. researchgate.net Such simulations can be used to determine the optimal substrate molar ratio, enzyme loading, and reaction time to achieve the maximum possible conversion, avoiding extensive and time-consuming experimental work. The ability to accurately simulate conversions is a powerful tool for scaling up the process from laboratory to industrial production.

Chemical Synthesis Routes

The formation of this compound involves the reaction of tetrahydrofurfuryl alcohol with a butyrylating agent, such as butyric acid or its more reactive derivatives.

The direct esterification of tetrahydrofurfuryl alcohol with butyric acid is a common and straightforward method for producing this compound. This reaction is typically catalyzed by a strong mineral acid. The function of the acid catalyst is to protonate the carbonyl oxygen of the butyric acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Sulfuric acid is a frequently employed catalyst in these liquid-phase esterification reactions. google.com A catalytic mixture containing sulfuric acid and activated carbon has been described for general esterification procedures, applicable to reactants like tetrahydrofurfuryl alcohol and butyric acid. google.com In such processes, the quantity of the catalyst can be varied, but typically ranges from 0.1% to 5% by weight of the reactants. google.com The use of strong acids like sulfuric acid is also a standard method for reducing the free fatty acid content in oils through esterification, which is a conceptually similar process. mdpi.com

The general reaction is as follows: C₄H₉COOH (Butyric Acid) + C₅H₁₀O₂ (Tetrahydrofurfuryl Alcohol) ⇌ C₉H₁₆O₃ (this compound) + H₂O

To achieve faster reaction rates and often higher yields under milder conditions, more reactive derivatives of butyric acid, such as butyryl chloride (an acid chloride) or butyric anhydride (B1165640) (an acid anhydride), can be used.

Acid anhydrides react with alcohols to form an ester and a carboxylic acid as a byproduct. libretexts.orglibretexts.org The reaction of butyric anhydride with tetrahydrofurfuryl alcohol would yield this compound and butyric acid. Pyridine is often used as a solvent and base in these reactions to neutralize the carboxylic acid byproduct. libretexts.org Butyric anhydride itself can be produced by reacting butyric acid with butyric chloride. google.com

Acid chlorides are generally more reactive than anhydrides. The reaction of an acid chloride with an alcohol is highly exothermic and rapid, producing an ester and hydrogen chloride (HCl) gas. youtube.com In the synthesis of this compound, butyryl chloride would react with tetrahydrofurfuryl alcohol. Due to the release of corrosive HCl gas, a base (like pyridine) is typically added to the reaction mixture to act as a scavenger. libretexts.org

Optimizing the yield of this compound in conventional synthesis involves the careful control of several reaction parameters to shift the equilibrium towards the product side and maximize the reaction rate.

Key parameters for optimization include:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for reversible esterification reactions, excessive heat can favor the reverse hydrolysis reaction, especially if the water byproduct is not removed. An optimal temperature must be found that balances reaction rate with product stability and equilibrium position. nih.gov

Catalyst Concentration: The amount of acid catalyst must be sufficient to achieve a desirable reaction rate. However, using an excessive amount can lead to unwanted side reactions, such as dehydration of the alcohol or product degradation, and increases the difficulty of purification.

Reactant Molar Ratio: According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive one, such as the alcohol or acid) can drive the equilibrium towards the formation of the ester.

Removal of Water: The esterification reaction produces water as a byproduct. Continuous removal of this water from the reaction mixture, often by azeotropic distillation using a solvent like toluene, is a critical strategy to prevent the reverse reaction (hydrolysis) and achieve high conversion rates.

Agitation Speed: Proper mixing is essential to ensure homogeneity and eliminate mass transfer limitations, particularly in heterogeneous systems (e.g., with a solid catalyst or immiscible reactants). acs.org Studies on similar ester syntheses have shown that increasing the agitation speed up to a certain point can significantly improve the initial reaction rate until mass transfer resistance is overcome. acs.org

Comparative Analysis of Synthetic Approaches

Choosing a synthetic route for this compound depends on a balance of factors including yield, purity requirements, cost, and environmental considerations.

Different synthetic methods offer varying yields and purity levels. Reactions involving acid chlorides and anhydrides typically proceed to completion and can provide very high yields, often exceeding 90-95%, because the reverse reaction is not significant. nih.gov However, the starting materials are more expensive and generate more corrosive or difficult-to-handle byproducts (HCl or a full equivalent of carboxylic acid).

Direct esterification using mineral acid catalysts can also achieve high yields, often in the range of 90% to 99%, provided that the water byproduct is effectively removed. nih.gov For instance, the synthesis of butyl butyrate via esterification has been reported with yields in this range. nih.gov

Purity is a critical aspect, especially for applications in flavors and fragrances. The final product from any of these methods requires purification, typically through distillation, to remove unreacted starting materials, the catalyst, and any byproducts. The purity of the final ester is commonly verified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Conventional Synthesis Attributes for Esters

| Feature | Esterification with Mineral Acid | Reaction with Acid Anhydride | Reaction with Acid Chloride |

|---|---|---|---|

| Reactants | Alcohol + Carboxylic Acid | Alcohol + Acid Anhydride | Alcohol + Acid Chloride |

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Often requires a base (e.g., Pyridine) | Requires a base (e.g., Pyridine) |

| Reaction Speed | Moderate to Slow | Fast | Very Fast |

| Byproducts | Water | Carboxylic Acid | Hydrogen Chloride (HCl) |

| Typical Yield | High (with water removal) | Very High | Very High |

| Reversibility | Reversible | Generally Irreversible | Irreversible |

The environmental footprint of chemical synthesis is of growing importance. pandawainstitute.com The principles of green chemistry provide a framework for evaluating the sustainability of different methods. sciforum.net

Traditional esterification using strong mineral acids like sulfuric acid poses several environmental and operational challenges. wisdomgale.com These include the corrosive nature of the catalyst, the generation of acidic waste streams that require neutralization, and potential for side reactions leading to byproducts. core.ac.uk

Reactions with acid chlorides and anhydrides, while efficient, have poorer "atom economy"—a key principle of green chemistry that measures how much of the starting materials end up in the final product. sciforum.net For example, when using an acid anhydride, a full equivalent of carboxylic acid is generated as a byproduct. The use of acid chlorides generates stoichiometric amounts of HCl.

In contrast, enzymatic synthesis using lipases is considered a much greener alternative for producing esters like this compound. researchgate.netscirp.orgechemi.com This biocatalytic approach aligns with several green chemistry principles:

Use of Renewable Catalysts: Enzymes are biodegradable and derived from renewable sources.

Milder Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and atmospheric pressure, reducing energy consumption. researchgate.net

High Selectivity: Lipases are highly selective, which minimizes the formation of unwanted byproducts and simplifies purification. scirp.org

Reduced Waste: Biocatalysis avoids the use of corrosive mineral acids or stoichiometric activating agents, leading to cleaner processes and less waste. wisdomgale.com

Scalability and Industrial Feasibility of this compound Synthesis

The industrial-scale production of this compound hinges on the efficiency, cost-effectiveness, and environmental impact of the chosen synthetic methodology. Both chemical and enzymatic routes are viable, with the latter gaining significant attention due to its milder reaction conditions and higher selectivity, which are crucial for large-scale operations.

The scalability of producing this compound is significantly influenced by the chosen synthetic pathway. Traditional chemical synthesis often involves high temperatures and strong acid catalysts, which can lead to undesirable side reactions and purification challenges, thereby impacting industrial feasibility. In contrast, enzymatic synthesis, particularly through transesterification, presents a more sustainable and scalable alternative.

A key factor in the industrial feasibility of enzymatic synthesis is the reusability of the biocatalyst. Immobilized enzymes, such as Novozym 435, have demonstrated high stability and can be reused for multiple batches, which significantly reduces production costs. jst.go.jpmdpi.com For instance, research on the synthesis of geranyl acetate, a similar ester, showed that the lipase could be used for nine consecutive cycles without a significant loss of activity. jst.go.jp This reusability is a critical parameter for the economic viability of industrial-scale production.

Furthermore, the reaction kinetics play a vital role in process optimization and scalability. Studies have shown that the enzymatic synthesis of esters like this compound often follows a Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov Understanding this kinetic model allows for the precise control of reaction parameters to maximize yield and minimize reaction time. For example, it has been observed that substrate inhibition can occur at high concentrations of either the alcohol or the acid, which necessitates careful control of substrate feeding in a large-scale reactor. researchgate.netnih.gov

The choice between direct esterification of tetrahydrofurfuryl alcohol with butyric acid and transesterification with a butyric acid ester, such as ethyl butyrate, also has implications for industrial application. While direct esterification is a more direct route, the presence of water as a byproduct can shift the equilibrium and reduce the final conversion. Transesterification can circumvent this issue, but may introduce an additional product that needs to be separated. Kinetic studies have indicated that for the synthesis of this compound, direct esterification may be preferable as the transesterification route was found to be inhibited by both substrates and products. researchgate.net

The transition from laboratory-scale synthesis to industrial production requires careful consideration of reactor design and operating conditions. Continuous flow reactors packed with an immobilized enzyme are often favored for large-scale production due to their high efficiency and ease of control. The optimization of parameters such as temperature, substrate molar ratio, and enzyme loading is crucial for maximizing productivity and ensuring the economic feasibility of the process. researchgate.net For instance, the optimal temperature for the lipase-catalyzed synthesis of similar esters is often found to be around 40-50°C. researchgate.netnih.gov

Research Findings on Synthetic Methodologies

Extensive research has been conducted to identify the most efficient methods for synthesizing this compound, with a strong focus on enzymatic catalysis. The use of immobilized lipases, particularly Novozym 435, has been a recurring theme in these studies due to its high activity and stability.

Key Research Highlights:

Catalyst Screening: A variety of immobilized lipases have been screened for their effectiveness in catalyzing the synthesis of this compound. Among these, Novozym 435 has consistently been identified as the most effective catalyst for both esterification and transesterification reactions. researchgate.net

Reaction Mechanism: Kinetic modeling has revealed that the enzymatic synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism. researchgate.netnih.govtandfonline.com In the case of esterification, inhibition by the substrate tetrahydrofurfuryl alcohol was observed. researchgate.net For the transesterification reaction with ethyl butyrate, inhibition was caused by both the reactants and the products. researchgate.net This understanding is critical for optimizing reactor design and operation to mitigate these inhibitory effects.

Process Optimization: The effects of various parameters on the reaction rate have been studied in detail. These include temperature, enzyme concentration, and substrate molar ratio. The optimal temperature for the reaction is generally found to be around 40°C. researchgate.net Increasing the catalyst concentration has a positive effect on both the reaction rate and the final conversion. researchgate.net

Interactive Data Table: Comparison of Synthetic Parameters

| Parameter | Esterification | Transesterification | Reference |

| Catalyst | Novozym 435 | Novozym 435 | researchgate.net |

| Optimal Temperature | 40°C | 30°C | researchgate.net |

| Kinetic Model | Ping-Pong Bi-Bi with substrate inhibition | Ping-Pong Bi-Bi with inhibition by reactants and products | researchgate.net |

| Reactants | Tetrahydrofurfuryl alcohol, Butyric acid | Tetrahydrofurfuryl alcohol, Ethyl butyrate | researchgate.net |

| Byproduct | Water | Ethanol | researchgate.net |

Industrial Feasibility Assessment

The industrial feasibility of this compound production is determined by a combination of technical and economic factors. The scalability of the synthesis process, the cost of raw materials and catalysts, and the efficiency of the downstream purification processes are all critical considerations.

The use of biocatalysts like immobilized lipases offers a significant advantage in terms of process sustainability and reduced environmental impact compared to traditional chemical methods. The ability to reuse the enzyme for multiple cycles is a major contributor to the economic viability of the process on an industrial scale. jst.go.jpmdpi.com

Furthermore, the development of continuous production processes using packed-bed reactors can lead to higher productivity and more consistent product quality, further enhancing the industrial feasibility. The relatively mild reaction conditions required for enzymatic synthesis also translate to lower energy consumption and reduced capital expenditure on high-pressure equipment.

However, the cost of the enzyme itself can be a significant factor. Therefore, research into developing more robust and cost-effective immobilized enzymes is ongoing. Additionally, the separation and purification of the final product from the reaction mixture must be efficient and scalable to ensure a high-purity product at a competitive price.

Interactive Data Table: Factors Influencing Industrial Feasibility

| Factor | Impact on Industrial Feasibility | Key Considerations |

| Catalyst Cost and Reusability | High | The initial cost of immobilized lipase can be high, but reusability over many cycles significantly reduces the overall cost. jst.go.jpmdpi.com |

| Reaction Kinetics and Yield | High | A thorough understanding of the reaction kinetics allows for process optimization to achieve high conversion rates and yields in a shorter time. researchgate.netnih.gov |

| Downstream Processing | Medium | Efficient separation of the product from unreacted substrates, byproducts, and the enzyme is crucial for obtaining high-purity this compound. |

| Raw Material Availability and Cost | Medium | The cost and sustainable sourcing of tetrahydrofurfuryl alcohol and butyric acid or its esters are important economic factors. |

| Process Scalability | High | The ability to transition from a batch process to a continuous process using, for example, packed-bed reactors is critical for large-scale production. |

Advanced Applications and Performance Studies

Flavor and Fragrance Applications

Tetrahydrofurfuryl butyrate (B1204436) is a versatile compound utilized in the flavor and fragrance industry for its distinct sensory characteristics.

Tetrahydrofurfuryl butyrate is recognized as a synthetic flavoring substance for direct addition to food for human consumption. nih.gov It imparts a sweet, fruity flavor at low concentrations, though it can become pungent at higher levels. chemicalbook.com This compound is particularly useful in fruit flavor compositions, where it serves as a fixative for more volatile esters, such as butyl butyrate, and acts as a modifier. chemicalbook.com Its flavor profile is described as fruity, reminiscent of apricot and pineapple. nih.govhmdb.ca The typical concentration of this compound in finished food products ranges from 1 to 15 parts per million (ppm). chemicalbook.com

Table 1: Taste Characteristics of this compound at Different Concentrations

| Concentration | Taste Profile |

|---|---|

| 10 ppm | Berry, strawberry, green fruity pineapple, cherry, and tropical papaya chemicalbook.com |

The organoleptic profile of this compound is complex, contributing to its utility in both flavor and fragrance applications. Its odor is characterized as musty, tropical, sweet, fruity, and heavy. hmdb.cathegoodscentscompany.com

Detailed sensory evaluations have further defined its aroma and taste. The aroma at a 1.0% concentration is described as dry fruity pineapple, banana, green vegetative, with slightly musty and earthy notes and tropical fruit nuances. chemicalbook.com The flavor is generally sweet and fruity. chemicalbook.comhmdb.ca

Table 2: Organoleptic Profile of this compound

| Aspect | Description |

|---|---|

| Odor | Musty, Tropical, Sweet, Fruity, Heavy hmdb.cathegoodscentscompany.com |

| Aroma (at 1.0%) | Dry fruity pineapple, banana, green vegetative, slightly musty and earthy with tropical fruit nuances chemicalbook.com |

| Flavor | Heavy sweet aroma reminiscent of apricot and pineapple; sweet, fruity flavor at low levels nih.govchemicalbook.com |

For its application in fragrance formulations, there are established recommendations for the usage levels of this compound. The International Fragrance Association (IFRA) suggests a usage level of up to 5.0000% in the final fragrance concentrate. thegoodscentscompany.com

Industrial Process Enhancements

Beyond its applications in the flavor and fragrance sector, this compound has demonstrated significant utility in industrial processes, particularly in the mining industry.

This compound has been identified as a novel and effective flotation collector for the upgrading of low-rank coal (LRC). mdpi.com Froth flotation is a critical method for cleaning and upgrading fine low-rank coal, which is challenging to process with conventional collectors due to its high surface oxygen content. journalssystem.comjournalssystem.com

Research has shown that tetrahydrofuran (B95107) ester compounds, including this compound, are more effective than traditional collectors like kerosene (B1165875) in enhancing LRC flotation. mdpi.com In comparative studies, this compound exhibited the best performance among four tested eco-friendly tetrahydrofuran ester collectors. mdpi.com At a dosage of 1.2 kg/t , it increased the combustible material recovery by 79.79% and the flotation perfection factor by 15.05% compared to kerosene. mdpi.com This superior performance is attributed to its ability to rapidly adsorb onto the LRC surface through hydrogen bonding, which enhances the coal's hydrophobicity. mdpi.comjournalssystem.com The maximum adsorption capacity of this compound on LRC was found to be 6.7 times higher than that of kerosene, reaching adsorption equilibrium within 60 seconds. mdpi.com

Table 3: Performance of this compound (THFB) as an LRC Flotation Collector Compared to Kerosene

| Parameter | THFB Performance Improvement over Kerosene |

|---|---|

| Combustible Material Recovery | 79.79% higher mdpi.com |

| Flotation Perfection Factor | 15.05% higher mdpi.com |

| Maximum Adsorption Capacity | 6.7 times higher mdpi.com |

Potential as a Green Solvent

Tetrahydrofurfuryl esters, including this compound, are recognized for their favorable environmental profile, positioning them as potential green alternatives to conventional petroleum-based solvents and reagents. electrochemsci.org These compounds are noted for being biodegradable and exhibiting low toxicity. electrochemsci.org The broader class of furan-based compounds, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is being investigated as green solvents that can be derived from biomass and offer a more sustainable substitute for hazardous solvents like hexane (B92381) or tetrahydrofuran (THF) in various chemical processes. mdpi.comresearchgate.net The drive to replace toxic and environmentally harmful solvents is a key goal of sustainable chemistry, and the properties of tetrahydrofurfuryl esters align with these objectives. electrochemsci.orgmdpi.com

Emerging Research Applications

While the primary industrial application of this compound is in flotation and as a flavoring agent, its derivatives and related furanic compounds are being explored in advanced material science.

Derivatives in Sustainable Polyester Synthesis

Derivatives of this compound, specifically its precursor tetrahydrofurfuryl alcohol, have been utilized in the synthesis of novel polyesters. A notable application is in the creation of high-molecular-weight monomeric plasticizers, which possess permanence characteristics similar to polymeric plasticizers. google.com In one example, tetrahydrofurfuryl alcohol is used to esterify a dimerized fatty acid (a dibasic acid with about 36 carbon atoms). google.com The resulting ester, a ditetrahydrofurfuryl ester of the dimerized acid, has a molecular weight of approximately 750 and demonstrates very low volatility, making it suitable as a plasticizer for polyvinyl chloride (PVC) resins. google.com This application leverages the tetrahydrofurfuryl group to impart compatibility with the resin, a property that simple alkanol esters of the same dimerized acid lack. google.com This demonstrates the role of tetrahydrofurfuryl derivatives in creating specialized, bio-based polyesters for polymer applications.

Investigation in Supercapacitor Devices

Direct research into the application of this compound in supercapacitor devices is not prominent in existing literature. However, related furan-based compounds have been investigated as potential materials for energy storage electrodes. For instance, copolymers incorporating furan (B31954) and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been successfully synthesized via electropolymerization to create films for supercapacitor electrodes. electrochemsci.org Although the performance of these furan-based conducting polymers is still an area of active research, they are considered promising candidates due to their unique optoelectronic properties. electrochemsci.org Additionally, research into supercapacitor electrolytes has explored the use of various ester compounds as co-solvents with carbonates to improve conductivity and safety, indicating a potential role for functionalized esters in future energy storage systems. researchgate.net

Metabolic and Degradation Studies

Biotransformation and Metabolic Pathways

The biotransformation of Tetrahydrofurfuryl butyrate (B1204436) is a sequential process involving hydrolysis, oxidation, and conjugation, which collectively facilitate its processing and eventual elimination from the body. The butyrate component, a short-chain fatty acid, also plays a significant role in cellular metabolism.

The initial and rate-limiting step in the metabolism of Tetrahydrofurfuryl butyrate is its hydrolysis. As a carboxylic ester, the compound is cleaved by a class of enzymes known as carboxylesterases (EC 3.1.1.1) or other non-specific esterases. nih.govwikipedia.org These enzymes are widely distributed throughout mammalian tissues, particularly in the liver, and are crucial for the Phase I metabolism of many xenobiotics. wikipedia.orgnih.gov The hydrolysis reaction splits the ester bond, yielding Tetrahydrofurfuryl alcohol (THFA) and butyric acid. industrialchemicals.gov.auyoutube.com

This enzymatic action is fundamental to the metabolism of ester-containing compounds, converting them into more polar metabolites (an alcohol and a carboxylic acid) that can undergo further processing in Phase II reactions or be utilized in endogenous metabolic pathways. nih.govwikipedia.org

Following hydrolysis, the two resulting metabolites undergo oxidation.

Tetrahydrofurfuryl Alcohol (THFA) : The primary alcohol group of THFA is susceptible to oxidation. libretexts.orgnih.gov This process is analogous to the metabolism of other primary alcohols, where alcohol dehydrogenases can catalyze their conversion to aldehydes, which are then further oxidized to carboxylic acids. libretexts.orgwikipedia.org In the case of THFA, this oxidation leads to the formation of tetrahydrofuran-2-carboxylic acid. nih.gov Studies have identified specific microorganisms, such as Ralstonia eutropha, that possess an inducible alcohol dehydrogenase capable of catalyzing the oxidation of THFA to tetrahydrofuran-2-carboxylic acid. nih.gov

Butyric Acid : As a short-chain fatty acid, butyric acid is readily metabolized through the fatty acid β-oxidation pathway, primarily within the mitochondria. nih.govasm.org This process sequentially shortens the fatty acid chain, producing acetyl-CoA. nih.govnih.gov

The metabolite THFA, possessing a hydroxyl group, can undergo Phase II conjugation. industrialchemicals.gov.au The most common of these pathways is glucuronidation. nih.govwikipedia.org In this process, the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid molecule from uridine diphosphate glucuronic acid (UDPGA) to the alcohol. nih.gov This reaction forms a tetrahydrofurfuryl glucuronide conjugate. industrialchemicals.gov.au

This conjugation step significantly increases the water solubility of the molecule, which prevents it from passively diffusing across cell membranes and facilitates its elimination from the body via urine or feces. nih.govwikipedia.org This detoxification pathway is common for a wide variety of drugs, toxins, and endogenous substances. wikipedia.org

Butyrate is a significant energy substrate for certain cells, most notably colonocytes (the epithelial cells of the colon). mercola.comclevelandclinic.orgmdpi.com These cells derive a substantial portion of their energy—reportedly 70% to 80%—from the oxidation of butyrate. mercola.comclevelandclinic.org After being taken up by the cell, butyrate enters the mitochondria and is converted to acetyl-CoA through β-oxidation. nih.gov This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to the production of ATP, the primary energy currency of the cell. nih.govmercola.com This role highlights butyrate's importance in maintaining gut health and function. researchgate.net

| Metabolic Step | Enzyme/Process | Substrate | Product(s) | Cellular Location |

| Hydrolysis | Carboxylesterases / Esterases | This compound | Tetrahydrofurfuryl alcohol (THFA), Butyric acid | Liver, other tissues |

| Oxidation | Alcohol Dehydrogenase / β-oxidation | THFA / Butyric acid | Tetrahydrofuran-2-carboxylic acid / Acetyl-CoA | Cytosol, Mitochondria |

| Conjugation | UDP-glucuronosyltransferase (UGT) | Tetrahydrofurfuryl alcohol (THFA) | Tetrahydrofurfuryl glucuronide | Liver |

| Energy Production | TCA Cycle / Oxidative Phosphorylation | Acetyl-CoA (from Butyrate) | ATP, CO2 | Mitochondria |

Microbial Degradation and Bioremediation Potential

This compound is susceptible to microbial degradation, primarily due to the biodegradable nature of its constituent components. The ester linkage can be hydrolyzed by microbial esterases, releasing THFA and butyric acid into the environment.

THFA is recognized as a readily biodegradable solvent. usda.govfuran.com Several microorganisms have demonstrated the ability to degrade furanic compounds. nih.govresearchgate.netmdpi.com Specifically, the bacterium Ralstonia eutropha has been shown to efficiently use THFA as its sole source of carbon and energy, tolerating high concentrations of the substance. nih.gov The degradation pathway is initiated by the oxidation of THFA. nih.gov

Butyrate is also readily consumed by a wide range of microbes, as it is a common fermentation end-product in anaerobic environments. cambridge.org Given that both hydrolysis products are biodegradable, this compound is not expected to persist in the environment. This susceptibility to microbial breakdown suggests a strong potential for bioremediation of sites contaminated with this compound. Environments with active microbial populations, such as activated sludge and soil, would be effective in breaking down the compound, preventing long-term environmental accumulation. usda.gov

| Compound | Degrading Microbe (Example) | Key Metabolic Process | Bioremediation Relevance |

| Tetrahydrofurfuryl Alcohol (THFA) | Ralstonia eutropha | Oxidation by alcohol dehydrogenase | High potential for degradation in soil and water. |

| Butyric Acid | Various anaerobic/aerobic bacteria | β-oxidation | Rapidly consumed in most microbial ecosystems. |

| Furanic Compounds (general) | Cupriavidus basilensis | Oxidation/Reduction | Indicates broad potential for furan-ring cleavage. |

Bacterial Degradation by Ralstonia eutropha

Ralstonia eutropha, a bacterium known for its metabolic versatility, has been identified as capable of utilizing tetrahydrofurfuryl alcohol (THFA), the primary alcohol metabolite of this compound, as a sole source of carbon and energy. nih.govasm.org The bacterium can tolerate concentrations of THFA up to 200 mM in a mineral salt medium. nih.govasm.org

The initial step in the degradation of THFA by Ralstonia eutropha is catalyzed by an inducible ferricyanide-dependent alcohol dehydrogenase (ADH). nih.govasm.org This enzyme is located in the soluble fraction of the cell extracts and is induced during the growth of the bacterium on various alcohols, with the exception of ethanol. nih.gov The ADH from Ralstonia eutropha is a quinohemoprotein, containing one pyrroloquinoline quinone (PQQ) and one covalently bound heme c per monomer. nih.gov

Table 1: Properties of Inducible Ferricyanide-Dependent Alcohol Dehydrogenase from Ralstonia eutropha

| Property | Value |

| Molecular Weight | 73 kDa |

| Subunit Structure | Monomer |

| Isoelectric Point (pI) | 9.1 |

| Cofactors | Pyrroloquinoline quinone (PQQ), Heme c |

| Substrate Spectrum | Primary alcohols (from C2), secondary alcohols, diols, polyethylene glycol 6000, aldehydes (including formaldehyde) |

This data is based on the characterization of the ADH involved in THFA degradation. nih.gov

The inducible ADH in Ralstonia eutropha catalyzes the oxidation of THFA to tetrahydrofuran-2-carboxylic acid. nih.govasm.org Studies have indicated that the corresponding aldehyde is released as a free intermediate during this process. nih.gov

Degradation of Related Furanic Compounds (e.g., furfuryl alcohol, furfural)

The degradation of furanic compounds structurally related to the metabolites of this compound, such as furfuryl alcohol and furfural (B47365), has been studied in various microorganisms. These compounds are known inhibitors in industrial fermentation processes derived from lignocellulosic biomass. nrel.gov

Several bacterial species, including Pseudomonas putida and Cupriavidus basilensis, are capable of degrading furfural and furfuryl alcohol. nih.govresearchgate.netresearchgate.net The degradation pathways typically involve the oxidation of furfuryl alcohol to furfural, which is then further oxidized to 2-furoic acid. asm.orgnih.gov In Cupriavidus basilensis HMF14, the genes responsible for these degradation pathways have been identified. nih.govresearchgate.net The degradation of furfural eventually leads to intermediates of the tricarboxylic acid (TCA) cycle, such as 2-oxoglutarate. nrel.gov In some bacteria, the initial step can also be the reduction of furfural to the less toxic furfuryl alcohol. nrel.govresearchgate.net

Environmental Fate and Biodegradability

This compound is expected to undergo hydrolysis as the first step in its environmental degradation, breaking down into THFA and butyric acid. industrialchemicals.gov.au The subsequent fate of the compound is then dependent on the biodegradability of these hydrolysis products.

THFA is considered to be readily biodegradable in activated sludge and is not expected to persist in the environment. usda.gov Its water solubility and low volatility suggest a potential for it to be present in water systems, where it can be degraded by microorganisms like Ralstonia eutropha. usda.gov Bioaccumulation of THFA in aquatic organisms is not expected. usda.gov Tetrahydrofurfuryl esters, in general, are considered to have good biodegradability and low toxicity.

Environmental Toxicology and Risk Assessment of Metabolites

The environmental and health risks associated with this compound are largely determined by the toxicological profiles of its primary metabolites: tetrahydrofurfuryl alcohol (THFA) and butyric acid.

Metabolism of Tetrahydrofurfuryl Alcohol (THFA) and its Classification

Following its formation from the hydrolysis of tetrahydrofurfuryl esters, THFA is further metabolized. In mammalian systems, it is oxidized to a carboxylic acid, conjugated with glucuronic acid, and then primarily excreted in the urine. industrialchemicals.gov.au

Despite its biodegradability, THFA is not without toxicological concerns. It is classified as hazardous, with a specific concern for reproductive toxicity. industrialchemicals.gov.au Studies in rats have shown that repeated oral and dermal exposure to THFA can lead to toxicity in the male reproductive system. industrialchemicals.gov.au

Table 2: Acute Toxicity Data for Tetrahydrofurfuryl Alcohol (THFA)

| Species | Route of Exposure | LD50 Value |

| Rat | Oral | 1600 - 2500 mg/kg |

| Guinea Pig | Oral | 800 - 1600 mg/kg |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. usda.gov

Butyric acid, the other hydrolysis product, is generally considered to have low toxicity.

The parent compound, this compound, is considered to have low toxicity at current intake levels as a flavoring agent and is not classified as a hazardous substance under GHS for a significant portion of notifications. nih.govcymitquimica.com

Reproductive and Developmental Toxicity Concerns of THFA Metabolites

Upon metabolic hydrolysis, this compound breaks down into tetrahydrofurfuryl alcohol (THFA) and butyric acid. Toxicological studies have focused on these metabolites, with particular attention given to the reproductive and developmental effects of THFA.

Studies indicate that male reproductive organs are a primary target for THFA toxicity following repeated oral exposure. usda.gov The compound is classified under the Globally Harmonized System (GHS) as 'Reproductive toxicity – category 1B (H360Df)', indicating it may damage the unborn child and is suspected of damaging fertility. fishersci.com Concerns about decreased male fertility and potential developmental effects from ingestion have also been noted. usda.gov

A key reproductive and developmental toxicity screening test in rats exposed to THFA via gavage provided specific dose-related effects. In the study, male rats were dosed for 47 days and females for 42-52 days, covering periods before mating, gestation, and lactation. nih.gov At a dose of 500 mg/kg/day, a complete failure to deliver pups was observed. nih.gov At 150 mg/kg/day, significant adverse effects included prolonged gestation and a marked decrease in the total number of pups born and the number of live pups. nih.gov Histopathological changes in the testes and epididymides were observed in males at doses of 150 mg/kg and above. nih.gov The No-Observed-Adverse-Effect Level (NOAEL) for both parental and reproductive/developmental toxicity was determined to be 50 mg/kg/day in this study. nih.gov

| THFA Dose (mg/kg/day) | Observed Reproductive and Developmental Effects in Rats |

|---|---|

| 500 | No pregnant females delivered any pups. nih.gov |

| 150 | Gestation length was prolonged; total number of pups born and number of live pups were markedly decreased. Histopathological changes in testes and epididymides were observed. nih.gov |

| 50 | No adverse effects observed (NOAEL for parental, reproductive, and developmental toxicity). nih.gov |

| 15 | No adverse effects observed. nih.gov |

Evaluation of Environmental Toxicity to Aquatic Organisms and Insects

Direct and extensive ecotoxicological data for this compound is limited in publicly available literature. However, an evaluation of its environmental impact can be inferred from studies on its primary metabolic and degradation products: tetrahydrofurfuryl alcohol (THFA) and butyric acid. When this compound enters the environment, it is expected to hydrolyze, releasing these two components.

Butyric Acid: This metabolite is recognized as being harmful to aquatic life. ilo.org Safety data sheets classify butyric acid as "Harmful to aquatic life with long lasting effects," indicating that the substance may pose a long-term risk to aquatic ecosystems. fishersci.com

Tetrahydrofurfuryl Alcohol (THFA): Information regarding the specific environmental toxicity of THFA to aquatic organisms and insects is not extensively detailed in the provided search results. General toxicity assessments note that the industrial production and use of THFA may result in its release to the environment. usda.gov While its acute toxicity varies by species, with males often being more sensitive, specific data points for aquatic invertebrates or insects are not specified. usda.gov

Given the known aquatic toxicity of butyric acid, the environmental fate of this compound warrants consideration, as its degradation leads to the formation of this harmful substance.

| Metabolite | Observed Environmental Toxicity |

|---|---|

| Butyric Acid | Harmful to aquatic organisms. ilo.org Stated to be "Harmful to aquatic life with long lasting effects". fishersci.com |

| Tetrahydrofurfuryl Alcohol (THFA) | Potential for environmental release through industrial production and use. usda.gov Specific aquatic toxicity data is not detailed in available results. |

Toxicological and Safety Assessment in Advanced Research

Systemic and Organ-Specific Toxicity

The potential for Tetrahydrofurfuryl butyrate (B1204436) to induce systemic and organ-specific toxicity is primarily understood through studies on its metabolite, THFA, and limited studies on related esters.

Data from studies on Tetrahydrofurfuryl alcohol (THFA) are used to infer potential effects of Tetrahydrofurfuryl butyrate on the male reproductive system, a process known as read-across. This approach is considered appropriate because the toxicity of esters like this compound is largely dependent on their hydrolysis to THFA.

In a reproductive and developmental toxicity screening study, male and female rats were administered THFA by gavage. nih.gov Histopathological changes were observed in the testes and epididymides of males at doses of 150 mg/kg/day and above. nih.gov This indicates a potential for adverse effects on the male reproductive organs at high exposure levels. The No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity, which includes these effects, was established at 50 mg/kg/day for THFA in this study. nih.gov

Table 1: Summary of Male Reproductive System Findings for THFA in Rats

| Endpoint | Dose Level (mg/kg/day) | Observation | Source |

| Histopathology | ≥ 150 | Changes in testes and epididymides | nih.gov |

| Parental NOAEL | 50 | No adverse effects observed | nih.gov |

A combined reproductive and developmental toxicity study conducted in rats provided insights into the effects of esters of THFA. In this study, parental toxicity was noted at doses of 150 mg/kg bw/day and higher. Reproductive and developmental toxicity was observed at a dose of 500 mg/kg bw/day. Based on these findings, the No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity was determined to be 69 mg/kg bw/day.

Further studies on the metabolite THFA provide more detailed observations. In a study where rats were administered THFA, no effects were seen on copulation or fertility indices. nih.gov However, at a high dose of 500 mg/kg, there was a complete failure of pup delivery. nih.gov At 150 mg/kg, researchers observed a prolonged gestation period and a significant decrease in the total number of pups born and the number of live pups. nih.gov The NOAEL for reproductive and developmental toxicity of THFA in this specific study was concluded to be 50 mg/kg/day. nih.gov

Table 2: Parental and Developmental Toxicity of THFA in Rats

| Dose (mg/kg/day) | Parental Effects | Developmental Effects | Source |

| 50 | No adverse effects observed (NOAEL) | No adverse effects observed (NOAEL) | nih.gov |

| 150 | Inhibition of body weight gain, histopathological changes in organs | Prolonged gestation, markedly decreased number of total and live pups | nih.gov |

| 500 | Inhibition of body weight gain, histopathological changes in organs | No pregnant females delivered any pups | nih.gov |

Genetic and Carcinogenic Potential

The assessment of the genetic and carcinogenic potential of this compound is hampered by a lack of specific data.

There is limited publicly available data on the genotoxicity of this compound. While some information exists for a related compound, Tetrahydrofurfuryl propionate (B1217596), specific mutagenicity studies, such as the bacterial reverse mutation assay (Ames test), for this compound were not identified in the reviewed literature. The Ames test is a widely used initial screening method to determine the mutagenic potential of new chemicals by evaluating their ability to induce mutations in various strains of Salmonella typhimurium and Escherichia coli. nih.govmdpi.com

No specific carcinogenicity studies on this compound or the broader group of THFA esters were found. However, assessments of structurally related chemicals can provide some context. The metabolite, THFA, is a derivative of tetrahydrofuran (B95107). The U.S. Environmental Protection Agency (EPA) has assessed tetrahydrofuran as having "suggestive evidence of carcinogenic potential". canada.ca Another related compound, furfuryl alcohol, has been shown to cause nasal tumors in rats in a 2-year inhalation study. canada.ca Despite these findings for related compounds, a definitive carcinogenicity assessment for this compound cannot be made without direct studies.

Exposure Assessment and Risk Characterization

This compound is used as a flavoring agent in foods and as a fragrance ingredient in cosmetic products. nih.gov Public exposure can occur through consumption of food containing the substance or through dermal contact and inhalation from cosmetic use.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". nih.gov This assessment is based on the low estimated daily intakes. Similarly, the European Food Safety Authority (EFSA) also considers its use as a flavoring agent to be of no safety concern.

For cosmetic uses, a risk characterization considers the potential for systemic effects, primarily the reproductive and developmental toxicity associated with the metabolite THFA. However, it is concluded that public exposure to toxic levels of THFA through the use of cosmetics containing this compound is unlikely.

Exposure Routes in Cosmetic and Domestic Uses (dermal, inhalation)

This compound is primarily used as a fragrance and flavoring ingredient. In the context of cosmetic and domestic products, the general public may be exposed to this compound through two primary routes: dermal contact and inhalation. nih.gov Dermal exposure can occur from the application of cosmetic products containing this chemical, such as perfumes and lotions. nih.gov Inhalation exposure is also a potential route, particularly when using products that can be aerosolized, like perfume sprays. nih.govepa.gov

Estimated Dermal Margin of Exposure (MoE)

The Margin of Exposure (MoE) is a crucial metric in risk assessment. For this compound, a dermal MoE has been estimated based on its use in cosmetic products. A rough calculation was performed assuming a 1% concentration of the chemical in perfume sprays, with a maximum daily use amount of 0.23 grams. nih.gov Based on these parameters, the estimated dermal MoE is greater than 10,000. nih.gov This value is generally considered to be sufficiently high, suggesting that more detailed exposure scenarios would not likely lead to an unacceptably low MoE. nih.gov

| Parameter | Assumed Value |

|---|---|

| Concentration in Cosmetic Use (Perfume Sprays) | 1% |

| Maximum Use Amount per Day | 0.23 g |

| Estimated Dermal Margin of Exposure (MoE) | >10,000 |

Regulatory and International Assessments

Joint FAO/WHO Expert Committee on Food Additives (JECFA) Evaluations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound as a flavouring agent. In its 2004 assessment, the committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". femaflavor.orgnih.gov This evaluation places the substance in a category of chemicals that are not considered to pose a health risk at the estimated dietary intake levels. femaflavor.orgnih.gov

| JECFA Evaluation Detail | Information |

|---|---|

| Chemical Name | This compound |

| Evaluation Year | 2004 (Session 63) |

| JECFA Number | 1444 |

| Acceptable Daily Intake (ADI) | No safety concern at current levels of intake when used as a flavouring agent. |

| Report | TRS 928-JECFA 63/106 |

| Toxicological Monograph | FAS 54-JECFA 63/487 |

European Food Safety Authority (EFSA) Assessments

The European Food Safety Authority (EFSA) has assessed furanones and tetrahydrofurfuryl derivatives, the chemical group to which this compound belongs. foodpackagingforum.org These compounds are authorized for use as flavors in food. foodpackagingforum.org The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that at the maximum safe levels for target animal species, these products are also safe for consumers of animal products. foodpackagingforum.org While the panel noted it is prudent to treat the compounds as potential irritants and skin sensitizers in occupational settings, their use as flavourings in food for human consumption is established. foodpackagingforum.org

US National Academy of Sciences/National Research Council (NAS/NRC) Thresholds

Specific thresholds for this compound from the US National Academy of Sciences (NAS) or the National Research Council (NRC) are not explicitly documented in publicly available literature. However, the safety evaluation of such flavouring substances in the United States is grounded in the "Threshold of Toxicological Concern" (TTC) principle. nih.govepa.gov This concept, which has been foundational to assessments by bodies like the US Food and Drug Administration (FDA) and JECFA, establishes a human exposure threshold for chemicals below which there is a very low probability of adverse health effects. nih.govepa.govfoodpackagingforum.org For flavouring agents with low exposure levels, like this compound, the TTC approach is a key tool for safety assessment, often precluding the need for extensive substance-specific toxicity data. nih.govepa.gov The substance is also recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel (FEMA number 3057), a determination accepted by the FDA. femaflavor.orgthegoodscentscompany.com

Classification under Hazardous Chemical Information System (HCIS)

This compound is not listed in the Hazardous Chemical Information System (HCIS) managed by Safe Work Australia. industrialchemicals.gov.au An assessment conducted by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) confirmed its absence from the HCIS database. industrialchemicals.gov.au

However, the assessment recommended a hazard classification for this group of chemicals, including this compound. industrialchemicals.gov.au This recommendation is based on a read-across approach from its metabolite, Tetrahydrofurfuryl alcohol (THFA). industrialchemicals.gov.au The metabolite THFA is classified as hazardous in the HCIS with the hazard statement 'Reproductive toxicity – Category 1B (H360Df May damage the unborn child. Suspected of damaging fertility)'. industrialchemicals.gov.au Consequently, this hazard classification was recommended for all esters of tetrahydrofurfuryl alcohol. industrialchemicals.gov.au

Hazard Classification Details

| Compound/Metabolite | Classification System | Hazard Category | Hazard Statement |

|---|---|---|---|

| Tetrahydrofurfuryl alcohol (THFA) | HCIS | Reproductive toxicity – Category 1B | H360Df: May damage the unborn child. Suspected of damaging fertility. |

Status on International Fragrance Association (IFRA) Transparency List

This compound is not included on the International Fragrance Association (IFRA) Transparency List. industrialchemicals.gov.au This list compiles fragrance ingredients currently in use by the industry. perfumerflavorist.comseriouslysensitivetopollution.org Despite its reported use as a fragrance ingredient in cosmetics, it is not featured on this key industry roster. industrialchemicals.gov.au

Compound Name Table

| Compound Name |

|---|

| This compound |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating tetrahydrofurfuryl butyrate (B1204436) from complex mixtures, enabling its precise identification and quantification.